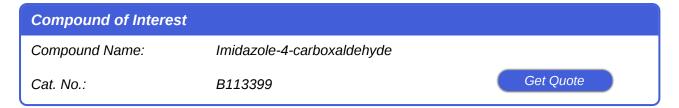


An In-depth Technical Guide to the Electronic Properties of Imidazole-4-carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of **Imidazole-4-carboxaldehyde**, a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding these properties is paramount for predicting molecular interactions, reactivity, and photophysical behavior, which are critical aspects of drug design and the development of novel functional materials. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visual workflows to facilitate a deeper understanding of the subject.

Core Electronic Properties: A Quantitative Overview

The electronic characteristics of **Imidazole-4-carboxaldehyde** are dictated by the interplay between the electron-rich imidazole ring and the electron-withdrawing carboxaldehyde group. These features influence the molecule's frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and overall reactivity. The following table summarizes key quantitative data, compiled from experimental findings and computational studies on **Imidazole-4-carboxaldehyde** and structurally related imidazole derivatives.



Property	Value	Method	Reference/Notes
Highest Occupied Molecular Orbital (HOMO) Energy	~ -5.61 eV	DFT (B3LYP/6-31G)	Calculated for a closely related derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbaz one.[1][2] This value provides an estimate for the electrondonating ability.
Lowest Unoccupied Molecular Orbital (LUMO) Energy	~ -1.74 eV	DFT (B3LYP/6-31G)	Calculated for a closely related derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbaz one.[1][2] This value indicates the molecule's ability to accept an electron.
HOMO-LUMO Energy Gap (ΔE)	~ 3.87 eV	DFT (B3LYP/6-31G)	Calculated for a closely related derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbaz one.[1][2] A larger energy gap generally implies higher kinetic stability and lower chemical reactivity.[3]
UV-vis Absorption Maximum (λmax)	~280 nm	Experimental (in 2% methanol water solution)	This absorption is attributed to the n → π* electronic transition



			of the C=N bond within the imidazole ring, a characteristic feature of imidazole-2- carboxaldehyde.[4][5] Imidazole-4- carboxaldehyde is expected to have a similar absorption profile.
Molar Absorptivity (ε)	High	Inferred	Imidazole-2- carboxaldehyde exhibits a strong absorption band, and similar behavior is anticipated for the 4- carboxaldehyde isomer.[6]
Ionization Potential	~ 8.78 eV	Calculated	This value is for the parent imidazole.[7] The carboxaldehyde group is expected to slightly increase this value.
Dipole Moment	~ 3.70 D	Calculated (gas phase)	This value is for the parent imidazole.[7] The polar carboxaldehyde group will significantly influence the overall dipole moment of Imidazole-4- carboxaldehyde.
Redox Potentials	Reversible/Irreversible Processes	Cyclic Voltammetry	Imidazole derivatives exhibit both reversible



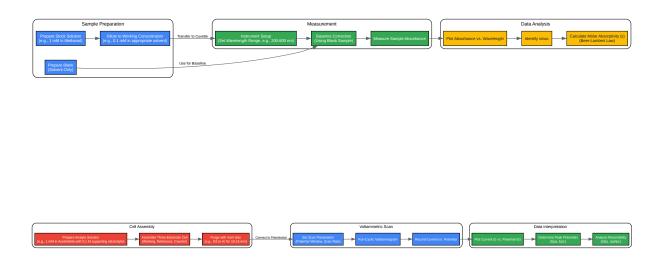
and irreversible redox processes, which are influenced by the solvent and substituents.[8][9] Imidazole itself can facilitate electron transfer from other organic compounds.

Experimental and Computational Protocols

Accurate determination of the electronic properties of **Imidazole-4-carboxaldehyde** relies on a combination of spectroscopic, electrochemical, and computational techniques. Below are detailed protocols for key experimental and computational workflows.

UV-vis Spectroscopy

This technique is fundamental for probing the electronic transitions within the molecule.







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